

Application Notes & Protocols: Conformal Film Growth with Tetrakis(dimethylamino)silane in ALD

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Compound of Interest

Compound Name: *Tetrakis(dimethylamino)silane*

Cat. No.: *B155119*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Atomic Layer Deposition (ALD) is a vapor phase technique capable of producing ultrathin, highly conformal, and pinhole-free films. This document provides detailed application notes and protocols for the conformal growth of silicon nitride (SiN_x) and silicon dioxide (SiO_2) films using the organosilane precursor **Tetrakis(dimethylamino)silane** (TDMAS) and its close analog Tris(dimethylamino)silane (also abbreviated as TDMAS or 3DMAS). These silicon-based dielectric films are critical in a variety of applications, from microelectronics to protective coatings on medical devices.

The self-limiting nature of ALD reactions enables deposition on complex, high-aspect-ratio structures, a key requirement in modern nanotechnology and device fabrication.^{[1][2][3]} TDMAS is a versatile precursor used in both thermal and plasma-enhanced ALD (PEALD) processes to achieve high-quality films at a range of temperatures.

Data Presentation: Process Parameters and Film Properties

The following tables summarize quantitative data from various ALD processes utilizing TDMAS (or 3DMAS) for SiN_x and SiO_2 deposition.

Table 1: Process Parameters for Plasma-Enhanced ALD of Silicon Nitride (SiN_x)

Precursor	Co-Reactant	Deposition Temp. (°C)	GPC (Å/cycle)	Film Density (g/cm ³)	Refractive Index	Key Notes
Tris(dimethylamino)silane	N ₂ /H ₂ Plasma	50 - 150	~0.34	-	2.097	Self-limiting growth observed in this temperature range.[1]
Tris(dimethylamino)silane	N ₂ /H ₂ Plasma	250	>0.34	-	-	Growth becomes non-self-limiting (CVD-like). [1]
Tris(dimethylamino)silane	N ₂ /H ₂ Plasma	350	-	2.4	-	Resulted in high film density and low wet etch rates.
Bis(tert-butylamino)silane*	N ₂ Plasma	400	-	2.8	-	High-quality film with <2% carbon contamination.

*Note: Bis(tert-butylamino)silane (BTBAS) is included for comparison as another common aminosilane precursor.

Table 2: Process Parameters for ALD of Silicon Dioxide (SiO₂)

Precursor	Co-Reactant	Deposition Temp. (°C)	GPC (Å/cycle)	Refractive Index	Key Notes
Tris(dimethyl amino)silane	Ozone (O ₃)	100 - 300	0.4 - 2.2	~1.46	GPC increases with temperature; films show excellent interfacial quality.[4]
Tris(dimethyl amino)silane	Ozone (O ₃)	400 - 600	~0.9	-	Self-limiting growth up to 600°C, enabling excellent step coverage.[5]
Tris(dimethyl amino)silane	H ₂ O ₂	150	0.8	-	Growth is limited by incomplete removal of Si-H* surface species.[6][7][8]
Tris(dimethyl amino)silane	H ₂ O ₂	450 - 550	1.8	-	Complete removal of Si-H* species leads to higher GPC. [6][7][8]
Tris(dimethyl amino)silane	O ₂ Plasma	100 - 250	~1.0 - 1.2	-	PEALD process shows an increase in GPC with temperature

up to 175°C.

[\[9\]](#)

Experimental Protocols

The following are generalized protocols for achieving conformal film growth. Specific pulse/purge times and flow rates must be optimized for the particular ALD reactor being used.

Protocol for Plasma-Enhanced ALD of Silicon Nitride (SiN_x)

This protocol is based on the use of Tris(dimethylamino)silane and a nitrogen-based plasma.

- Substrate Preparation:
 - Clean substrates using a standard RCA or equivalent cleaning procedure to remove organic and inorganic contaminants.
 - For silicon substrates, a final dip in dilute hydrofluoric acid (HF) is often used to remove the native oxide layer and create a hydrogen-terminated surface.
 - Immediately load the prepared substrates into the ALD reactor load-lock to prevent re-oxidation and contamination.
- Reactor Setup:
 - Heat the TDMAS precursor to a temperature that provides adequate vapor pressure (e.g., 40-60°C).
 - Set the substrate deposition temperature to the desired value within the ALD window (e.g., 100°C for self-limiting growth).[\[1\]](#)
 - Set the reactor pressure to the desired base pressure (typically in the mTorr to Torr range).
 - Configure the plasma source (e.g., Inductively Coupled Plasma or Capacitively Coupled Plasma) with the N₂/H₂ gas mixture and set the desired power (e.g., 100-300 W).

- ALD Cycle Execution (to be repeated for desired thickness):
 - Step 1 (TDMAS Pulse): Introduce TDMAS vapor into the reactor chamber for a duration sufficient to saturate the substrate surface (e.g., 0.5 - 2.0 seconds). The precursor chemisorbs onto the surface.
 - Step 2 (Purge 1): Purge the chamber with an inert gas (e.g., Ar or N₂) to remove any unreacted TDMAS and gaseous byproducts (e.g., 5.0 - 10.0 seconds).
 - Step 3 (Plasma Pulse): Introduce the N₂/H₂ gas mixture and ignite the plasma for a set duration (e.g., 5.0 - 15.0 seconds). The reactive plasma species react with the adsorbed precursor layer to form a monolayer of SiN_x.
 - Step 4 (Purge 2): Purge the chamber again with inert gas to remove plasma species and reaction byproducts (e.g., 5.0 - 10.0 seconds).
- Post-Deposition:
 - After completing the desired number of cycles, cool the reactor and substrates under an inert atmosphere.
 - Characterize the deposited film using techniques such as spectroscopic ellipsometry (for thickness and refractive index), X-ray photoelectron spectroscopy (XPS, for composition), and scanning electron microscopy (SEM, for conformality).

Protocol for Thermal ALD of Silicon Dioxide (SiO₂)

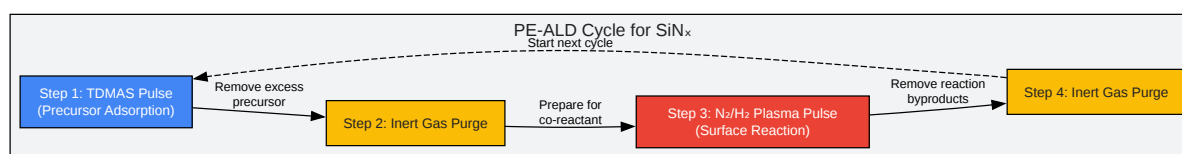
This protocol is based on the use of Tris(dimethylamino)silane and ozone (O₃).

- Substrate Preparation:
 - Follow the same cleaning and loading procedures as described in Protocol 2.1. A hydroxyl-terminated (-OH) surface is ideal for the initial precursor reaction.
- Reactor Setup:
 - Heat the TDMAS precursor to achieve sufficient vapor pressure.

- Set the substrate deposition temperature (e.g., 250°C).
- Ensure the ozone generator is operational and delivering a stable concentration of O₃.
- ALD Cycle Execution (to be repeated for desired thickness):
 - Step 1 (TDMAS Pulse): Introduce TDMAS vapor into the chamber to saturate the surface (e.g., 0.2 - 1.0 seconds). TDMAS reacts with the surface hydroxyl groups.
 - Step 2 (Purge 1): Purge the chamber with an inert gas (e.g., N₂) to remove excess precursor and byproducts (e.g., 3.0 - 8.0 seconds).
 - Step 3 (Ozone Pulse): Introduce ozone into the chamber (e.g., 0.5 - 2.0 seconds). The ozone oxidizes the adsorbed precursor layer, removing ligands and forming a SiO₂ monolayer, while regenerating surface hydroxyl groups.
 - Step 4 (Purge 2): Purge the chamber with inert gas to remove unreacted ozone and byproducts (e.g., 3.0 - 8.0 seconds).
- Post-Deposition:
 - Cool the reactor and substrates under an inert atmosphere.
 - Characterize the film properties as described in Protocol 2.1.

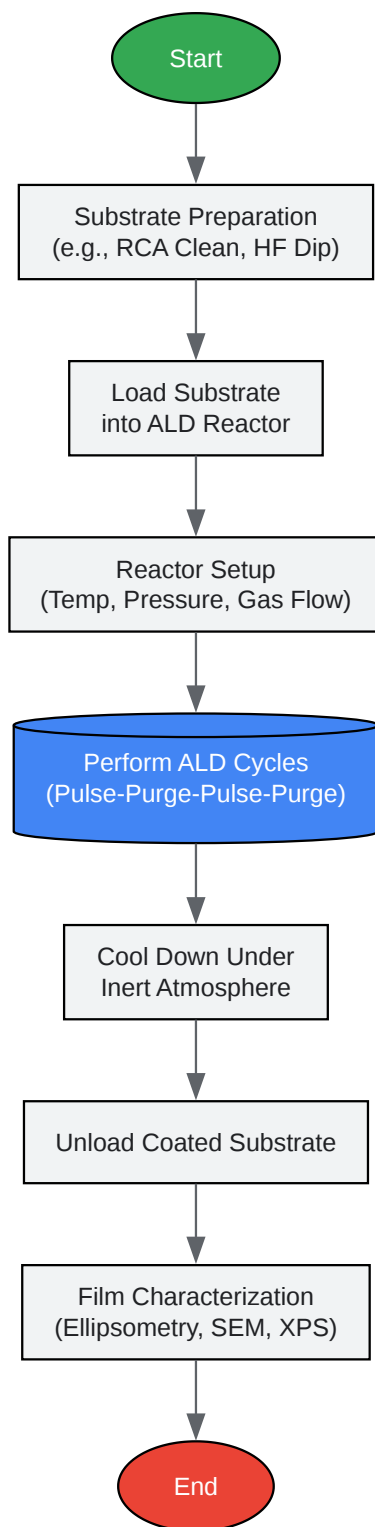
Visualizations: Workflows and Mechanisms

The following diagrams illustrate the fundamental processes involved in ALD using TDMAS.



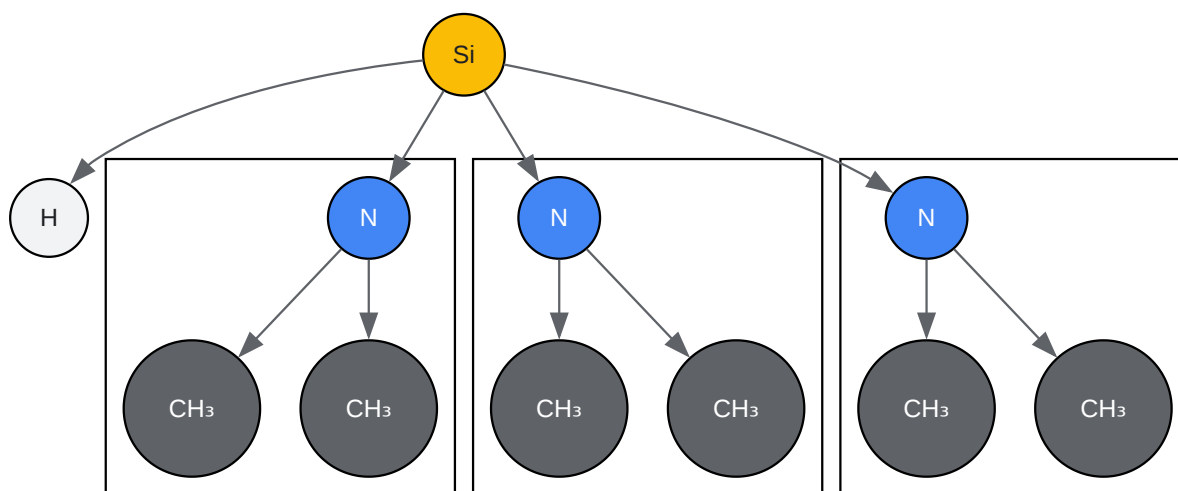
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Caption: A typical four-step Plasma-Enhanced ALD (PE-ALD) cycle for silicon nitride.



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Caption: General experimental workflow for an ALD process from start to finish.



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Caption: Chemical structure of Tris(dimethylamino)silane (TDMAS/3DMAS).

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